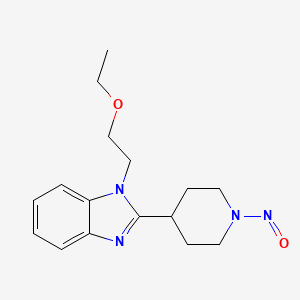![molecular formula C17H21NO5S2 B14014639 3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate CAS No. 51425-88-8](/img/structure/B14014639.png)
3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide is a complex organic compound with the molecular formula C20H20N2O4S2 It is characterized by the presence of sulfonamide and sulfonyloxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 4-methylbenzenesulfonyl chloride with an appropriate base.
Formation of the sulfonyloxypropyl intermediate: The 4-methylphenylsulfonyl chloride is then reacted with a propylamine derivative to form the sulfonyloxypropyl intermediate.
Coupling with benzenesulfonamide: Finally, the sulfonyloxypropyl intermediate is coupled with benzenesulfonamide under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyloxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: A simpler sulfonamide with similar functional groups but lacking the sulfonyloxypropyl moiety.
4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but without the sulfonyloxypropyl group.
Uniqueness
4-methyl-N-[3-(4-methylphenyl)sulfonyloxypropyl]benzenesulfonamide is unique due to the presence of both sulfonamide and sulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
51425-88-8 |
|---|---|
Molecular Formula |
C17H21NO5S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H21NO5S2/c1-14-4-8-16(9-5-14)24(19,20)18-12-3-13-23-25(21,22)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
UVQOVWOIXDPYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
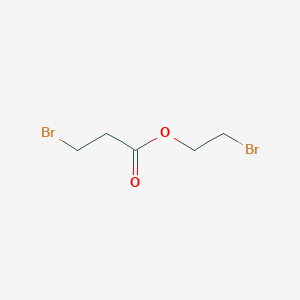

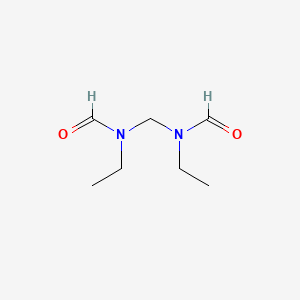
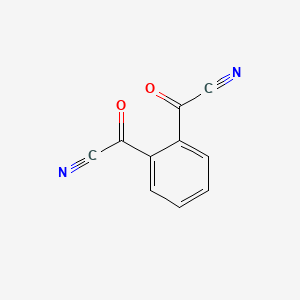
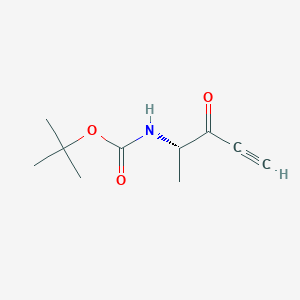
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)
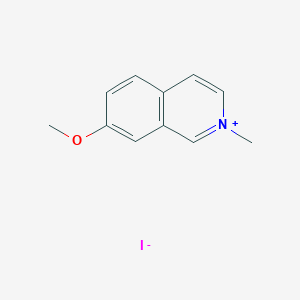
![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)

![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
